N-(4-chlorophenyl)-2-(propylamino)acetamide
Overview
Description
N-(4-chlorophenyl)-2-(propylamino)acetamide is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Efficacy in Viral Infections
A novel derivative showed significant antiviral and antiapoptotic effects in vitro, demonstrating therapeutic efficacy in treating Japanese encephalitis. This compound significantly decreased viral load and increased survival in infected mice (Ghosh et al., 2008).
Molecular Structure Analysis
Studies on the molecular structure of similar acetamide derivatives have provided insights into their crystalline formation and molecular interactions. These findings are essential for understanding the compound's behavior in various conditions and could be relevant for the development of new materials or drugs (Saravanan et al., 2016).
Antibacterial Activity
Research into the synthesis and QSAR studies of acetamide derivatives has highlighted their moderate to good activity against gram-positive and gram-negative bacteria, suggesting their potential as antibacterial agents (Desai et al., 2008).
Potential Pesticide Applications
New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use as pesticides (Olszewska et al., 2009).
Photochemical and Thermochemical Modeling
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications (Mary et al., 2020).
Insecticidal Efficacy
Novel phenoxyacetamide derivatives have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, with some compounds exhibiting excellent results, suggesting potential applications in agricultural pest management (Rashid et al., 2021).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(propylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-7-13-8-11(15)14-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXFBZMEXOIBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.